N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-oxo-N-propan-2-yl-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)10-14(12,13)7-3-4-8(11)9-5-7/h3-6,10H,1-2H3,(H,9,11) |
InChI Key |
XGYYVWVBUZLDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CNC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dihydropyridine derivative with isopropylamine and a sulfonating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
Dihydropyridine derivatives are well-known for their antihypertensive effects. Research has shown that compounds like N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can act as calcium channel blockers, which help in lowering blood pressure by relaxing vascular smooth muscles. This mechanism is crucial for developing new antihypertensive medications.
Antimicrobial Activity
Studies have indicated that certain sulfonamide derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several dihydropyridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .
Material Science
Nanotechnology Applications
The compound's unique structure allows it to be utilized in nanotechnology, particularly in the synthesis of nanoparticles. These nanoparticles can be engineered for targeted drug delivery systems, improving bioavailability and therapeutic efficacy.
Phenolic Nanoparticle Synthesis
this compound can be incorporated into phenolic-enabled nanotechnology frameworks. Research indicates that these nanoparticles have applications in biosensing and bioimaging due to their biocompatibility and functional properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Differences and Implications
Substituent Effects
- N-Isopropyl vs. The dibenzyl substituent in C₁₆H₁₅ClF₂ () adds significant molecular weight (280.75 g/mol) and aromaticity, which may influence binding affinity in biological systems or alter crystallinity .
Functional Group at the 6-Position
- Oxo (C=O) vs. Sulfanylidene (C=S) :
The oxo group in this compound and its dibenzyl analog serves as a strong hydrogen bond acceptor, facilitating interactions with proteins or solvents. In contrast, the sulfanylidene group in the dimethyl derivative () offers weaker hydrogen-bonding capacity but may enhance thiol-mediated reactivity or metal coordination .
Hydrogen Bonding and Crystal Packing
As discussed in , hydrogen bonding patterns are critical in determining molecular aggregation and crystal packing. The oxo group’s ability to form robust hydrogen bonds (e.g., with NH or OH donors) could lead to more stable crystalline phases compared to sulfanylidene-containing analogs, which may exhibit varied supramolecular architectures .
Biological Activity
N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₀N₂O₃S
- Molecular Weight : 206.24 g/mol
- CAS Number : 627836-85-5
The structure includes a pyridine ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | 8 µg/mL |
| Escherichia coli | 8 µg/mL | 16 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL | 32 µg/mL |
| Streptococcus pneumoniae | 2 µg/mL | 4 µg/mL |
These results suggest that the compound has potent activity against clinically relevant pathogens, indicating its potential as a therapeutic agent.
The antimicrobial effect of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways unique to bacteria. The presence of the sulfonamide group is particularly significant as it is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.
Anti-inflammatory Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. In vitro assays have demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells are treated with the compound.
Case Study: In Vivo Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory potential of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results showed:
- Significant reduction in edema : The treated group exhibited a 50% reduction in paw swelling compared to the control group.
- Cytokine levels : Serum levels of TNF-alpha were significantly lower in treated mice (p < 0.05).
These findings support the hypothesis that this compound can modulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
